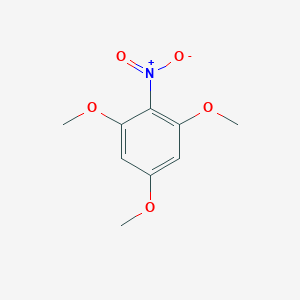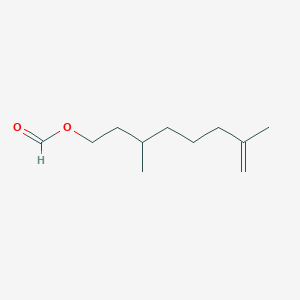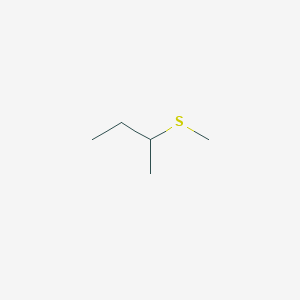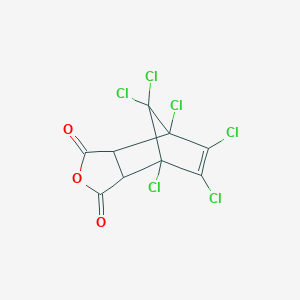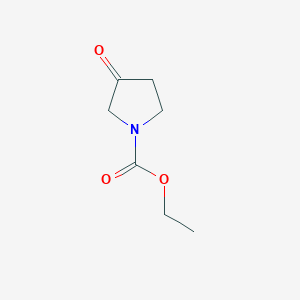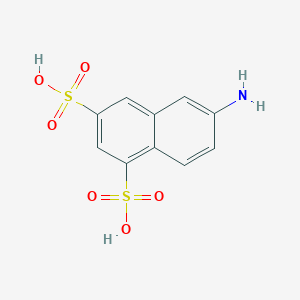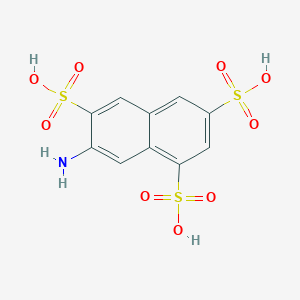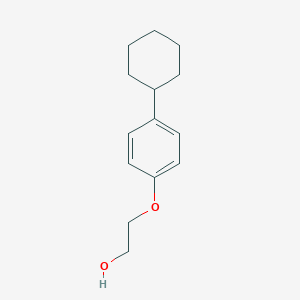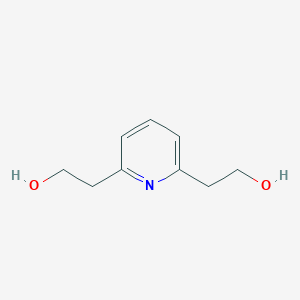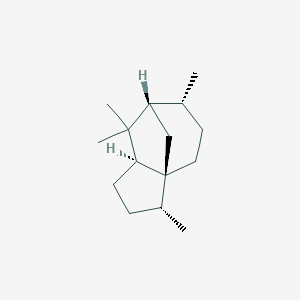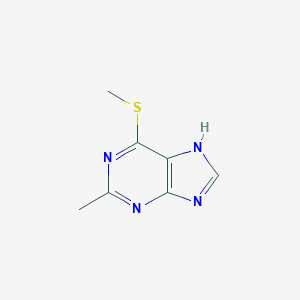
2-methyl-6-methylsulfanyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-methylsulfanyl-7H-purine is a heterocyclic compound that belongs to the purine family. The chemical formula of 2-methyl-6-methylsulfanyl-7H-purine is C7H8N4S, and it has a molecular weight of 180.23 g/mol. This compound is also known as 6-methylthio-2-methylpurine or 6-MMP.
Mechanism Of Action
The mechanism of action of 2-methyl-6-methylsulfanyl-7H-purine is not fully understood. However, it is believed to act as an antagonist of adenosine receptors, particularly the A1 and A2A receptors. It has been shown to inhibit the binding of adenosine to these receptors, thereby reducing the effects of adenosine in the body.
Biochemical and Physiological Effects:
2-methyl-6-methylsulfanyl-7H-purine has various biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, leading to increased alertness and cognitive function. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-methyl-6-methylsulfanyl-7H-purine in lab experiments is its stability and ease of handling. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-methyl-6-methylsulfanyl-7H-purine. One area of interest is its potential as a therapeutic agent for various diseases, including Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, particularly in the treatment of attention deficit hyperactivity disorder (ADHD). Further research is also needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Conclusion:
In conclusion, 2-methyl-6-methylsulfanyl-7H-purine is a heterocyclic compound with various applications in scientific research. Its synthesis method is well established, and it has been shown to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, it remains a valuable tool for researchers in various fields. Further research is needed to fully understand its potential as a therapeutic agent and cognitive enhancer.
Synthesis Methods
The synthesis of 2-methyl-6-methylsulfanyl-7H-purine can be achieved by various methods. One of the most commonly used methods is the reaction of 6-chloropurine with methyl mercaptan in the presence of a base such as potassium carbonate. The reaction yields 6-methylthiopurine, which is then further methylated using methyl iodide to produce 2-methyl-6-methylsulfanyl-7H-purine.
Scientific Research Applications
2-methyl-6-methylsulfanyl-7H-purine has various applications in scientific research. It is used as a standard reference compound in high-performance liquid chromatography (HPLC) for the analysis of caffeine and related compounds. It is also used as a substrate for the enzyme xanthine oxidase in the study of purine metabolism.
properties
CAS RN |
1008-47-5 |
|---|---|
Product Name |
2-methyl-6-methylsulfanyl-7H-purine |
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-methyl-6-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C7H8N4S/c1-4-10-6-5(8-3-9-6)7(11-4)12-2/h3H,1-2H3,(H,8,9,10,11) |
InChI Key |
BXIODMKZAUYUKD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=N1)SC)NC=N2 |
Canonical SMILES |
CC1=NC2=C(C(=N1)SC)NC=N2 |
synonyms |
2-Methyl-6-(methylthio)-1H-purine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



